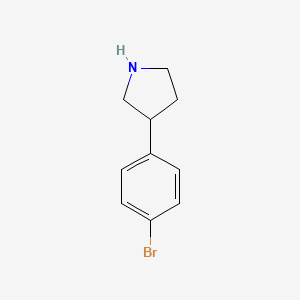

3-(4-Bromophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)pyrrolidine is a heterocyclic amine featuring a pyrrolidine ring (a five-membered saturated amine) substituted at the 3-position with a 4-bromophenyl group. This compound is a versatile intermediate in pharmaceutical research due to its structural flexibility and the electronic properties imparted by the bromine atom. Its hydrochloride salt (CAS 1187931-39-0) is commonly used to improve solubility and crystallinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)pyrrolidine?

- Methodological Answer : A widely used approach involves reductive amination of 4-bromobenzaldehyde with pyrrolidine using sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. This method is analogous to the synthesis of 3-(4-Fluorophenyl)pyrrolidine derivatives . Alternative routes include coupling reactions with bromophenyl halides and pyrrolidine intermediates under palladium catalysis, as seen in the synthesis of structurally related antidepressants like zimelidine .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine ring substitution pattern and bromophenyl connectivity. Mass spectrometry (MS) validates molecular weight (e.g., ~226.11 g/mol for 1-(4-Bromophenyl)pyrrolidine) and isotopic patterns due to bromine. X-ray crystallography is employed for absolute stereochemical determination in enantiopure derivatives .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting Point : 105–106°C (for 1-(4-Bromophenyl)pyrrolidine) .

- Lipophilicity : The bromine atom increases hydrophobicity (logP ~2.5), enhancing blood-brain barrier permeability compared to non-halogenated analogs .

- Solubility : Low aqueous solubility (≤1 mg/mL) necessitates formulation in DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How does the bromine substituent influence pharmacological activity compared to other halogens?

- Methodological Answer : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic binding pockets in targets like serotonin transporters (SERT). For example, 3-(4-Bromophenyl) derivatives exhibit higher binding affinity (Ki < 10 nM) than chloro or fluoro analogs in SERT inhibition assays, as observed in zimelidine analogs .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Chiral chromatography (e.g., using Chiralpak AD-H columns) or enzymatic resolution can separate enantiomers. For example, (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride was resolved via crystallization with L-tartaric acid, achieving >99% enantiomeric excess (ee) . Computational modeling (DFT or molecular docking) predicts preferred conformations to guide synthetic optimization .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Methodological Answer : Critical parameters include:

- Temperature Control : Maintaining ≤0°C during bromophenyl Grignard reactions minimizes side-product formation.

- Solvent Selection : Tetrahydrofuran (THF) enhances nucleophilicity in SNAr reactions with pyrrolidine, improving yields by 20–30% compared to DMF .

- Catalyst Screening : Pd(OAc)₂/XPhos systems achieve >80% coupling efficiency in Suzuki-Miyaura reactions for hybrid aryl-pyrrolidine frameworks .

Q. What are the emerging applications of this compound in CNS drug discovery?

- Methodological Answer : The compound serves as a scaffold for dual norepinephrine-serotonin reuptake inhibitors (NSRIs). In vivo studies in rodent models demonstrate dose-dependent antidepressant effects (ED₅₀ = 5 mg/kg) with reduced off-target toxicity compared to tricyclic antidepressants. Radiolabeled ¹¹C-derivatives are used in PET imaging to map SERT density in neuropsychiatric disorders .

Q. Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of bromine in modulating off-target kinase inhibition (e.g., hERG channel binding) to improve selectivity .

- In Vivo Pharmacokinetics : Evaluate metabolic stability in cytochrome P450 assays to address rapid clearance (t₁/₂ < 2 hr) observed in preclinical models .

Comparison with Similar Compounds

Comparison with Positional Isomers

3-(3-Bromophenyl)pyrrolidine and 3-(2-Bromophenyl)pyrrolidine

Positional isomers of 3-(4-bromophenyl)pyrrolidine, such as the 3- and 2-bromophenyl analogs, exhibit distinct physicochemical and biological profiles due to differences in bromine substitution:

- Similarity Scores : Computational similarity assessments show scores of 0.93 (4-bromo), 0.91 (3-bromo), and 0.86 (2-bromo), reflecting reduced structural overlap with positional changes .

- Biological Implications: The 4-bromo substitution optimizes steric and electronic interactions in drug-receptor binding. For example, this compound derivatives demonstrate enhanced anti-inflammatory activity compared to 2-bromo analogs in LPS-induced NO suppression assays .

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Molecular Weight |

|---|---|---|---|

| This compound | N/A | N/A | 226.12 |

| 3-(4-Bromophenyl)pyridine | 38–42 | 331.9 (predicted) | 234.09 |

| Zimelidine | N/A | N/A | 334.23 |

The pyridine analog () has higher rigidity due to aromaticity, while the pyrrolidine’s saturated ring offers conformational flexibility for target engagement .

Comparison with Complex Derivatives

Coumarin Derivatives (Brodifacoum and Difethialone)

These anticoagulants feature a 4-(4-bromophenyl)phenyl group attached to a coumarin scaffold. Unlike this compound, their activity relies on inhibiting vitamin K epoxide reductase. The tetrahydronaphthalene ring in brodifacoum provides planar rigidity, whereas pyrrolidine’s flexibility may suit different targets .

Zimelidine and Allylamine Analogs

Zimelidine, an antidepressant, incorporates a 3-(4-bromophenyl)allylamine structure. Its metabolism involves N-oxidation and deamination, yielding 3-(4-bromophenyl)-3-(3-pyridyl)acrylic acid. The allylamine chain enables π-π interactions with serotonin transporters, whereas pyrrolidine’s amine may engage in hydrogen bonding .

Spiro and Sulfonamide Derivatives

Properties

IUPAC Name |

3-(4-bromophenyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTSCISDZDBQEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.